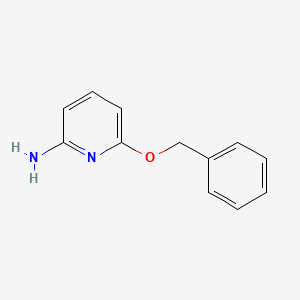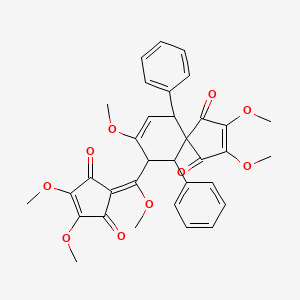
Bi-linderone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[(3,4-dimethoxy-2,5-dioxocyclopent-3-en-1-ylidene)-methoxymethyl]-2,3,8-trimethoxy-6,10-diphenylspiro[4.5]deca-2,7-diene-1,4-dione is a highly modified methyl-linderone dimer isolated from the traditional Chinese medicinal plant Lindera aggregata . It possesses a unique spirocyclopentenedione-containing carbon skeleton, which has not been reported in any other structure to date . 9-[(3,4-dimethoxy-2,5-dioxocyclopent-3-en-1-ylidene)-methoxymethyl]-2,3,8-trimethoxy-6,10-diphenylspiro[4.5]deca-2,7-diene-1,4-dione has shown significant activity against glucosamine-induced insulin resistance in HepG2 cells .
Applications De Recherche Scientifique
9-[(3,4-dimethoxy-2,5-dioxocyclopent-3-en-1-ylidene)-methoxymethyl]-2,3,8-trimethoxy-6,10-diphenylspiro[4.5]deca-2,7-diene-1,4-dione has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying spirocyclopentenedione-containing carbon skeletons . In biology, bi-linderone has shown significant anti-inflammatory and anti-neuroinflammatory effects, making it a potential therapeutic agent for neurodegenerative diseases . In medicine, this compound has demonstrated activity against glucosamine-induced insulin resistance, suggesting its potential use in the treatment of diabetes . In industry, this compound is used in the development of new drugs and therapeutic agents .
Mécanisme D'action
Target of Action
Bi-linderone, a compound isolated from the traditional Chinese medicinal plant Lindera aggregata , has shown significant activity against glucosamine-induced insulin resistance in HepG2 cells . This suggests that its primary target could be the insulin signaling pathway in these cells.
Biochemical Pathways
This compound likely affects the insulin signaling pathway, a critical biochemical pathway for glucose homeostasis . By enhancing insulin sensitivity, this compound could promote the uptake of glucose into cells, thereby reducing blood glucose levels. This could have downstream effects on other pathways related to energy metabolism and storage.
Pharmacokinetics
Its activity against insulin resistance in hepg2 cells suggests that it can be taken up by cells and exert its effects intracellularly .
Result of Action
This compound has shown significant activity against glucosamine-induced insulin resistance in HepG2 cells . This suggests that it can enhance the sensitivity of these cells to insulin, promoting glucose uptake and potentially leading to a decrease in blood glucose levels. This could have beneficial effects for individuals with insulin resistance or type 2 diabetes.
Action Environment
The action of this compound may be influenced by various environmental factors. For example, the presence of other compounds in the medicinal plant Lindera aggregata could potentially affect the bioavailability and efficacy of this compound . Additionally, factors such as the individual’s metabolic state, diet, and the presence of other medications could also influence the action of this compound.
Analyse Biochimique
Biochemical Properties
Bi-linderone interacts with various enzymes and proteins in biochemical reactions. It has been found to have significant activity against glucosamine-induced insulin resistance in HepG2 cells at a concentration of 1 μg/mL
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. In particular, it has been found to improve insulin sensitivity in vitro . This suggests that this compound may influence cell function by impacting cell signaling pathways related to insulin resistance.
Molecular Mechanism
Its activity against glucosamine-induced insulin resistance suggests that it may interact with biomolecules involved in insulin signaling pathways
Temporal Effects in Laboratory Settings
Given its observed activity against insulin resistance, it is likely that its effects may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Given its activity against insulin resistance, it may interact with enzymes or cofactors involved in glucose metabolism
Méthodes De Préparation
9-[(3,4-dimethoxy-2,5-dioxocyclopent-3-en-1-ylidene)-methoxymethyl]-2,3,8-trimethoxy-6,10-diphenylspiro[4.5]deca-2,7-diene-1,4-dione can be synthesized through various synthetic routes. One method involves the preparation of the key precursor methyllinderone, followed by the dimerization of methyllinderone to form bi-linderone . The biosynthesis of this compound in vivo has not been reported, but it is believed to involve the cyclopentenedione intermediates from the roots of Lindera aggregata .
Analyse Des Réactions Chimiques
9-[(3,4-dimethoxy-2,5-dioxocyclopent-3-en-1-ylidene)-methoxymethyl]-2,3,8-trimethoxy-6,10-diphenylspiro[4.5]deca-2,7-diene-1,4-dione undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include sodium methoxide, hydrochloric acid, and various solvents such as methanol . Major products formed from these reactions include linderaspirone A and other cyclopentenedione derivatives .
Comparaison Avec Des Composés Similaires
9-[(3,4-dimethoxy-2,5-dioxocyclopent-3-en-1-ylidene)-methoxymethyl]-2,3,8-trimethoxy-6,10-diphenylspiro[4.5]deca-2,7-diene-1,4-dione is similar to other cyclopentenedione derivatives such as linderaspirone A, methyllinderone, and methyllucidone . bi-linderone is unique due to its highly modified methyl-linderone dimer structure and its significant activity against glucosamine-induced insulin resistance . Other similar compounds include epi-bi-linderone and demethoxy-bi-linderone, which also exhibit anti-inflammatory and anti-neuroinflammatory effects .
Propriétés
IUPAC Name |
9-[(3,4-dimethoxy-2,5-dioxocyclopent-3-en-1-ylidene)-methoxymethyl]-2,3,8-trimethoxy-6,10-diphenylspiro[4.5]deca-2,7-diene-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32O10/c1-39-21-17-20(18-13-9-7-10-14-18)34(32(37)30(43-5)31(44-6)33(34)38)24(19-15-11-8-12-16-19)22(21)27(40-2)23-25(35)28(41-3)29(42-4)26(23)36/h7-17,20,22,24H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIXMPUYUMOMIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(C2(C(C1C(=C3C(=O)C(=C(C3=O)OC)OC)OC)C4=CC=CC=C4)C(=O)C(=C(C2=O)OC)OC)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the biological activity of Bi-linderone?
A1: this compound has demonstrated significant activity against glucosamine-induced insulin resistance in HepG2 cells at a concentration of 1 µg/mL []. This suggests potential therapeutic benefits for metabolic disorders like type 2 diabetes.
Q2: How does this compound exert its anti-inflammatory and anti-neuroinflammatory effects?
A2: While the exact mechanism is still under investigation, research indicates that this compound, along with Linderaspirone A and Demethoxy-bi-linderone, significantly inhibits the production of pro-inflammatory mediators like prostaglandin E2 (PGE2), tumor necrosis factor-α, and interleukin-6 in LPS-induced BV2 and RAW264.7 cells []. These compounds also suppress the expression of pro-inflammatory proteins like inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) and inhibit the activation of nuclear factor κB (NF-κB) [], a key regulator of inflammation.
Q3: What is the structure of this compound and what is unique about it?
A3: this compound possesses a unique spirocyclopentenedione-containing carbon skeleton, which is unprecedented in natural products []. This complex structure is formed through the dimerization of methyl linderone.
Q4: Can this compound be synthesized in the lab, and how?
A4: Yes, this compound can be synthesized through various methods. One approach involves a biomimetic total synthesis starting from methyl linderone and utilizing a photochemical [2 + 2] cycloaddition-Cope or radical rearrangement cascade triggered by sunlight []. Another method involves a three-step synthesis using a Darzens cyclopentenedione synthesis followed by dioxygen-assisted photochemical dimerization, and finally, thermal isomerization of Linderaspirone A into this compound []. A one-step biomimetic synthesis has also been reported [].
Q5: What is the relationship between Linderaspirone A and this compound?
A5: Linderaspirone A is a dimer of methyl linderone, and it can be thermally isomerized into this compound []. This discovery provides insights into the potential biosynthetic pathway of this compound in nature.
Q6: Are there any known intermediates in the biosynthesis of this compound?
A6: Research suggests that Lindoxepines A and B, isolated from the roots of Lindera aggregata, may be key intermediates in the biosynthetic pathway of Lindera cyclopentenediones, the class to which this compound belongs []. These compounds possess an unprecedented oxepine-2,5-dione derivative skeleton, potentially offering valuable insights into the natural formation of these molecules.
Q7: Have there been any computational studies on this compound?
A7: While detailed computational studies on this compound itself are limited in the provided literature, studies on its synthesis have utilized computational methods. For instance, during the investigation of 6π-electrocyclization reactions relevant to this compound synthesis, researchers employed computational calculations to understand the impact of intramolecular hydrogen bonding on the stability and reactivity of intermediates [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
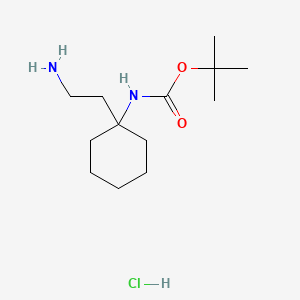


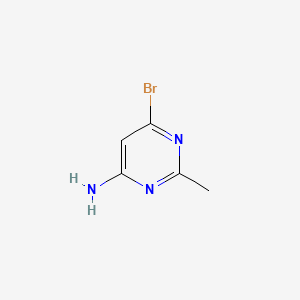
![tert-Butyl spiro[chromene-2,4'-piperidine]-1'-carboxylate](/img/structure/B581346.png)
![2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B581347.png)


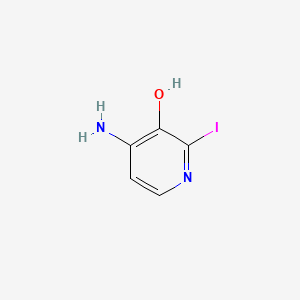
![Benzyl 3-oxo-2,3,7,8-tetrahydropyrido[4,3-c]pyridazine-6(5H)-carboxylate](/img/structure/B581353.png)
![6-Bromofuro[3,2-b]pyridine-2-carbaldehyde](/img/structure/B581354.png)


